Phenylphosphonic Acid

Description

Properties

IUPAC Name |

phenylphosphonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7O3P/c7-10(8,9)6-4-2-1-3-5-6/h1-5H,(H2,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLZHNIAADXEJJP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)P(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7O3P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

24391-19-3 (mono-calcium salt) | |

| Record name | Phenylphosphonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001571331 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID2044399 | |

| Record name | Phenylphosphonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2044399 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1571-33-1 | |

| Record name | Phenylphosphonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1571-33-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenylphosphonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001571331 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenylphosphonic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=145 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phosphonic acid, P-phenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Phenylphosphonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2044399 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phenylphosphonic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.899 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PHENYLPHOSPHONIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BYD76T2868 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Technical Guide to the Basic Properties and Structure of Phenylphosphonic Acid

Introduction

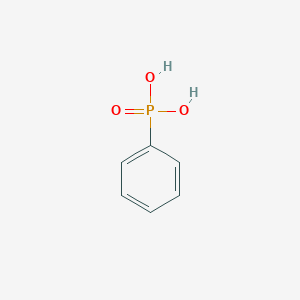

Phenylphosphonic acid (PPA), also known as benzenephosphonic acid, is an organophosphorus compound with the chemical formula C₆H₅PO(OH)₂. It consists of a phenyl group directly bonded to a phosphorus atom, which is part of a phosphonic acid moiety.[1] This structure imparts unique chemical properties, making it a subject of interest for researchers, scientists, and drug development professionals. PPA and its derivatives are utilized in various fields, including the synthesis of flame retardants, catalysts, and as ligands in coordination chemistry.[1] This guide provides an in-depth overview of the core physicochemical properties, molecular structure, and key experimental methodologies associated with this compound.

Physicochemical Properties

This compound is a white to off-white crystalline solid under standard conditions.[2] Its properties are well-characterized, with key quantitative data summarized in the tables below.

General and Thermal Properties

The fundamental physical constants for this compound are presented in Table 1. It is a stable compound with a high melting and boiling point.

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₇O₃P | [1][3] |

| Molecular Weight | 158.09 g/mol | [1] |

| Appearance | White to off-white crystalline powder | [2] |

| Melting Point | 162-164 °C | |

| Boiling Point | 241-243 °C | |

| Density | 1.412 g/mL at 25 °C |

Acidity and Solubility

This compound is a diprotic acid, meaning it can donate two protons in a stepwise manner. The acid dissociation constants (pKa) quantify this behavior. Its solubility is a critical parameter for its application in various solvent systems.

| Property | Value | Conditions | Reference(s) |

| pKa₁ | 1.83 | 25 °C in Water | |

| pKa₂ | 7.07 | 25 °C in Water | |

| Water Solubility | 40.4 g/100 mL | 25 °C | |

| Solubility Profile | Soluble in water, alcohols, ethers, acetone. Insoluble in benzene, carbon tetrachloride. | - |

A study on the mole fraction solubility of PPA in various organic solvents determined the following order at a given temperature: n-propanol > acetone > acetonitrile > ethyl acetate > chloroform.

Molecular Structure and Acid-Base Behavior

The structure of this compound is defined by a tetrahedral phosphorus center bonded to a phenyl group, one phosphoryl oxygen (P=O), and two hydroxyl groups (P-OH). In the solid state, molecules of this compound form hydrogen-bonded dimers.[4]

Bond Parameters

Precise experimental bond lengths and angles for this compound have been determined by single-crystal X-ray diffraction and are available from the Cambridge Crystallographic Data Centre (CCDC) under deposition number 169267.[1] Theoretical calculations based on Density Functional Theory (DFT) have estimated the key P=O bond length.

| Bond | Bond Length (Å) - Calculated | Reference |

| P=O | 1.480 | [5] |

Dissociation Equilibria

As a diprotic acid, PPA undergoes two distinct dissociation steps in aqueous solution. The first deprotonation occurs at a low pH, reflecting a relatively strong acidic character, while the second proton is lost under neutral to slightly basic conditions.

Caption: Dissociation equilibrium of this compound in water.

Key Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound and for the characterization of its fundamental properties.

Synthesis of this compound via Oxidation

This protocol is adapted from a literature procedure involving the oxidation of phenylphosphinic acid.

Materials:

-

Phenylphosphinic acid (10.0 g)

-

Concentrated nitric acid (3.5 mL)

-

Deionized water (100 mL)

-

Diethyl ether (150 mL)

-

Magnesium sulfate (anhydrous)

-

Round-bottom flask, thermometer, separatory funnel, rotary evaporator

Procedure:

-

Melt 10.0 g of phenylphosphinic acid in a round-bottom flask.

-

Once the temperature reaches 100 °C, carefully add 3.5 mL of concentrated nitric acid dropwise.

-

After the addition is complete, allow the mixture to cool to room temperature. A yellow solid should form.

-

Pour the solid into 100 mL of deionized water.

-

Transfer the mixture to a separatory funnel and extract the product with three 50 mL portions of diethyl ether.

-

Combine the organic phases and dry over anhydrous magnesium sulfate.

-

Filter to remove the drying agent and remove the solvent using a rotary evaporator.

-

The resulting solid can be further purified by re-crystallization from diethyl ether to yield a colorless solid product.

Determination of pKa by Potentiometric Titration

Potentiometric titration is a high-precision method for determining the pKa values of an acid.[6] The following is a general procedure for a diprotic acid like PPA.

Caption: Experimental workflow for pKa determination via potentiometric titration.

Procedure:

-

Preparation: Accurately weigh a sample of this compound and dissolve it in a known volume of deionized water to create a solution of known concentration (e.g., 25.00 mL of ~0.05 M PPA).[7]

-

Setup: Place the PPA solution in a beaker with a magnetic stir bar. Submerge a calibrated pH electrode and the tip of a buret filled with a standardized strong base (e.g., 0.100 M NaOH) into the solution.[8][9]

-

Titration: Begin stirring the solution. Record the initial pH. Add the NaOH titrant in small, precise increments (e.g., 0.2-0.5 mL). After each addition, allow the pH reading to stabilize and record both the total volume of NaOH added and the corresponding pH.[9]

-

Data Collection: Continue the titration well past the second equivalence point (e.g., until pH ~11-12). The volume of NaOH required to reach the second equivalence point should be approximately double that of the first.[10]

-

Analysis:

-

Plot the recorded pH values against the volume of NaOH added to generate a titration curve.

-

Identify the two equivalence points (V_eq1 and V_eq2), which are the points of maximum slope on the curve. This is most accurately done by plotting the first derivative of the curve (ΔpH/ΔV vs. V).[7]

-

The pKa₁ is equal to the pH of the solution at half the first equivalence volume (V_eq1 / 2).[6]

-

The pKa₂ is equal to the pH of the solution at the midpoint between the first and second equivalence points [(V_eq1 + V_eq2) / 2].[6]

-

Structural Elucidation by Single-Crystal X-ray Diffraction

This technique provides the most definitive three-dimensional structure of a molecule in its crystalline form, yielding precise bond lengths and angles.[11][12]

General Workflow:

-

Crystal Growth: High-quality single crystals of this compound are required, typically 0.1-0.3 mm in size.[13] This is achieved by slow evaporation of a saturated solution or by slow cooling of a hot, saturated solution in a suitable solvent.

-

Crystal Mounting: A suitable, defect-free crystal is selected under a microscope and mounted on a goniometer head using a cryo-loop and oil.[11]

-

Data Collection: The mounted crystal is placed in an X-ray diffractometer. It is cooled (typically to ~100 K) and exposed to a monochromatic X-ray beam. The crystal is rotated, and a detector records the diffraction patterns produced at hundreds of different orientations.[11][13]

-

Data Processing: The raw diffraction intensities are processed to determine the unit cell dimensions and space group symmetry of the crystal. The intensities of the reflections are integrated and corrected for experimental factors.[13]

-

Structure Solution and Refinement: The "phase problem" is solved using computational methods (e.g., direct methods) to generate an initial electron density map. An atomic model is built into this map and then refined iteratively to improve the agreement between the calculated and observed diffraction data, resulting in a final, accurate molecular structure.[13]

References

- 1. This compound | C6H7O3P | CID 15295 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Phosphonic acid, phenyl- [webbook.nist.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. RPubs - Binding Analysis of Diprotic Acid Titration [rpubs.com]

- 7. pligon.scribnotes.com [pligon.scribnotes.com]

- 8. atlantapublicschools.us [atlantapublicschools.us]

- 9. vernier.com [vernier.com]

- 10. creative-biostructure.com [creative-biostructure.com]

- 11. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 12. fiveable.me [fiveable.me]

- 13. scribd.com [scribd.com]

An In-Depth Technical Guide to the Synthesis of Phenylphosphonic Acid from Phenylphosphinic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of phenylphosphonic acid from its precursor, phenylphosphinic acid. The primary route for this transformation is oxidation, and this document details various methodologies, presents quantitative data in a comparative format, and provides explicit experimental protocols. Visual aids in the form of diagrams are included to elucidate the reaction pathway and experimental workflows.

Introduction

This compound is a valuable organophosphorus compound with wide-ranging applications in medicinal chemistry, materials science, and as an intermediate in the synthesis of various agrochemicals and pharmaceuticals. Its synthesis from the readily available phenylphosphinic acid is a key transformation for which several oxidative methods have been developed. The choice of oxidant and reaction conditions can significantly impact the yield, purity, and environmental footprint of the synthesis. This guide explores the most common and effective methods for this oxidation, providing researchers with the necessary information to select and implement the most suitable protocol for their specific needs.

Reaction Pathway

The fundamental transformation in the synthesis of this compound from phenylphosphinic acid is the oxidation of the phosphorus center from the +3 to the +5 oxidation state. This is accompanied by the formation of a new phosphorus-oxygen double bond.

Caption: General reaction pathway for the oxidation of phenylphosphinic acid.

Comparative Analysis of Oxidation Methods

Several oxidizing agents can be employed for the synthesis of this compound from phenylphosphinic acid. The choice of method depends on factors such as desired yield, purity requirements, cost, and safety considerations. The following table summarizes the key quantitative data for some of the most common methods.

| Oxidizing Agent | Reaction Conditions | Yield (%) | Melting Point (°C) | Purity | Reference |

| Nitric Acid (conc.) | 100 °C | 40 | 160-161 | Recrystallized | [1] |

| Potassium Permanganate | Acidic medium | - | - | - | [2] |

Note: Data for some methods are not fully available in the cited literature.

Experimental Protocols

This section provides detailed experimental procedures for the synthesis of this compound using different oxidizing agents.

Oxidation with Nitric Acid

This method utilizes concentrated nitric acid as the oxidant.

Experimental Workflow:

Caption: Workflow for the nitric acid oxidation of phenylphosphinic acid.

Detailed Protocol:

-

In a round-bottom flask equipped with a thermometer, 10.0 g (69.7 mmol) of phenylphosphinic acid is melted by heating to 100 °C.[1]

-

Concentrated nitric acid (3.5 mL, 54.4 mmol) is added carefully to the molten reactant.[1]

-

After the addition is complete, the reaction mixture is allowed to cool to room temperature, resulting in a yellow solid.[1]

-

The solid is then poured into 100 mL of water.[1]

-

The aqueous mixture is extracted with diethyl ether (3 x 50 mL).[1]

-

The combined organic extracts are dried over anhydrous magnesium sulfate.[1]

-

The solvent is removed by rotary evaporation.[1]

-

The crude product is purified by recrystallization from diethyl ether to yield this compound as a colorless solid.[1]

Quantitative Data:

Oxidation with Potassium Permanganate

This method employs potassium permanganate as a strong oxidizing agent in an acidic medium. While a detailed preparative protocol with isolated yield is not fully described in the available literature, the stoichiometry of the reaction has been investigated.

Reaction Stoichiometry:

The reaction between phenylphosphinic acid and permanganate ion in an acidic medium proceeds with a stoichiometry of 2:1.[2]

2 C₆H₅P(O)(OH)H + MnO₄⁻ + 4H⁺ → 2 C₆H₅P(O)(OH)₂ + Mn³⁺ + H₂O

Conceptual Experimental Workflow:

Caption: Conceptual workflow for the potassium permanganate oxidation.

Note: Researchers intending to use this method should perform small-scale trials to optimize reaction conditions, including temperature, reaction time, and purification procedure, to achieve satisfactory yields and purity.

Conclusion

The synthesis of this compound from phenylphosphinic acid is most commonly achieved through oxidation. This guide has detailed the experimental protocol for the nitric acid oxidation method and provided insights into the use of potassium permanganate. The choice of a specific method will be dictated by the desired scale of the reaction, available resources, and purity requirements. Further research into optimizing the conditions for other oxidizing agents, such as hydrogen peroxide or persulfates, could lead to more environmentally benign and efficient synthetic routes. The provided data and protocols serve as a valuable resource for chemists in academia and industry engaged in the synthesis of this important organophosphorus compound.

References

Phenylphosphonic Acid (CAS 1571-33-1): A Technical Guide for Researchers and Drug Development Professionals

An In-depth Exploration of the Synthesis, Properties, and Biological Significance of a Versatile Organophosphorus Compound

Phenylphosphonic acid (PPOA), a key organophosphorus compound, and its derivatives are of significant interest to the scientific community, particularly in the fields of medicinal chemistry and materials science. This technical guide provides a comprehensive overview of PPOA, focusing on its chemical and physical properties, detailed experimental protocols for its synthesis and analysis, and its emerging role in drug development as a modulator of critical biological pathways.

Core Properties and Data

This compound is a white to off-white crystalline powder that is soluble in water and various organic solvents.[1][2][3] Its chemical structure, characterized by a phenyl group directly bonded to a phosphorus atom, imparts unique properties that make it a versatile building block in organic synthesis.

Physicochemical and Spectral Data

A summary of the key quantitative data for this compound is presented in the tables below for easy reference and comparison.

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₇O₃P | [1][3] |

| Molecular Weight | 158.09 g/mol | [1] |

| Melting Point | 162-164 °C | [2][4][5] |

| Boiling Point | 353.7 °C at 760 mmHg | [6] |

| Density | 1.412 g/mL at 25 °C | [2] |

| Water Solubility | 40.4 g/100 mL at 25 °C | [6] |

| pKa₁ | 1.83 | [7] |

| pKa₂ | 7.07 | [2][7] |

| Spectral Data | Key Peaks/Characteristics | Reference(s) |

| ¹H NMR (DMSO-d₆) | δ 7.38-7.54 (m, 3H), 7.64-7.79 (m, 2H), 7.99 (br, 2H) | [8] |

| IR Spectrum | Characteristic P=O, P-O-H, and P-C vibrations | [9] |

Safety and Handling Information

This compound is classified as a hazardous substance and requires careful handling in a laboratory setting.

| Hazard Classification | GHS Pictograms | Hazard Statements | Precautionary Statements | Reference(s) |

| Acute Oral Toxicity | Danger | H302: Harmful if swallowed | P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. P330: Rinse mouth. P501: Dispose of contents/container to an approved waste disposal plant. | [3][8] |

| Skin Corrosion/Irritation | Danger | H315: Causes skin irritation | P280: Wear protective gloves/protective clothing/eye protection/face protection. P302+P352: IF ON SKIN: Wash with plenty of soap and water. P332+P313: If skin irritation occurs: Get medical advice/attention. P362: Take off contaminated clothing and wash before reuse. | [3][8] |

| Serious Eye Damage | Danger | H318: Causes serious eye damage | P280: Wear protective gloves/protective clothing/eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P310: Immediately call a POISON CENTER or doctor/physician. | [3][8] |

Experimental Protocols

Detailed methodologies for the synthesis and analysis of this compound are crucial for reproducible research. The following sections provide step-by-step protocols for key experiments.

Synthesis of this compound via Oxidation of Phenylphosphinic Acid

This protocol describes the preparation of this compound through the oxidation of phenylphosphinic acid using nitric acid.[8]

Materials:

-

Phenylphosphinic acid

-

Concentrated nitric acid

-

Diethyl ether

-

Magnesium sulfate (anhydrous)

-

Round-bottom flask

-

Thermometer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Melt 10.0 g (69.7 mmol) of phenylphosphinic acid in a round-bottom flask equipped with a thermometer.

-

Once the temperature reaches 100 °C, carefully add 3.5 mL (54.4 mmol) of concentrated nitric acid.

-

After the addition is complete, allow the reaction mixture to cool to room temperature. A yellow solid should form.

-

Pour the yellow solid into 100 mL of water.

-

Extract the product with three 50 mL portions of diethyl ether.

-

Combine the organic phases and dry over anhydrous magnesium sulfate.

-

Remove the solvent using a rotary evaporator.

-

Recrystallize the resulting solid from diethyl ether to obtain a colorless solid product.

Quantitative Analysis by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a reverse-phase HPLC method for the quantitative analysis of this compound.[4][10]

Instrumentation and Columns:

-

HPLC system with a UV detector

-

Newcrom R1 or equivalent C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)

Reagents:

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Phosphoric acid (or formic acid for MS compatibility)

-

This compound standard

Procedure:

-

Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water, with a small amount of phosphoric acid (e.g., 0.1%) to control the pH and improve peak shape. A typical starting gradient could be 10-90% acetonitrile over 15 minutes.

-

Standard Solution Preparation: Prepare a stock solution of this compound in the mobile phase at a known concentration (e.g., 1 mg/mL). Prepare a series of calibration standards by diluting the stock solution.

-

Sample Preparation: Dissolve the sample containing this compound in the mobile phase and filter through a 0.45 µm syringe filter.

-

Chromatographic Conditions:

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10 µL

-

Column Temperature: 25 °C

-

Detection Wavelength: 220 nm

-

-

Analysis: Inject the standards and samples onto the HPLC system. Construct a calibration curve by plotting the peak area of the standards against their concentration. Determine the concentration of this compound in the samples from the calibration curve.

Assay by Acid-Base Titration

This protocol describes the determination of the purity of this compound using a standard acid-base titration.

Materials:

-

This compound sample

-

Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)

-

Phenolphthalein indicator

-

Burette

-

Erlenmeyer flask

-

Analytical balance

Procedure:

-

Accurately weigh approximately 0.2 g of the this compound sample into an Erlenmeyer flask.

-

Dissolve the sample in approximately 50 mL of distilled water.

-

Add 2-3 drops of phenolphthalein indicator to the solution.

-

Titrate the this compound solution with the standardized 0.1 M NaOH solution until a persistent faint pink color is observed. This compound has two acidic protons, and this endpoint corresponds to the neutralization of both.

-

Record the volume of NaOH solution used.

-

Calculate the purity of the this compound using the following formula:

Purity (%) = (V_NaOH × M_NaOH × MW_PPOA × 100) / (2 × W_sample)

Where:

-

V_NaOH = Volume of NaOH solution used (L)

-

M_NaOH = Molarity of NaOH solution (mol/L)

-

MW_PPOA = Molecular weight of this compound (158.09 g/mol )

-

W_sample = Weight of the this compound sample (g)

-

The factor of 2 accounts for the two acidic protons of this compound.

-

Role in Drug Development and Signaling Pathways

This compound and its derivatives have garnered significant attention in drug discovery due to their ability to act as mimics of phosphates and carboxylates, enabling them to interact with and modulate the activity of various enzymes.[8]

Inhibition of Matrix Metalloproteinases (MMPs) in Cancer and Bone Resorption

Matrix metalloproteinases are a family of zinc-dependent endopeptidases that play a crucial role in the degradation of the extracellular matrix (ECM).[8][11] Overexpression of certain MMPs is associated with pathological conditions such as cancer metastasis and excessive bone resorption in diseases like osteoporosis.[8][12] this compound derivatives have been investigated as inhibitors of MMPs.[2][5][8] The phosphonate group can act as a zinc-binding group, chelating the essential zinc ion in the active site of the enzyme and thereby inhibiting its activity.[8]

The following diagram illustrates a simplified workflow for screening this compound derivatives as potential MMP inhibitors.

References

- 1. researchgate.net [researchgate.net]

- 2. Recently synthesized class of vinylphosphonates as potent matrix metalloproteinase (MMP-2) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Phosphatase inhibitors--III. Benzylaminophosphonic acids as potent inhibitors of human prostatic acid phosphatase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 5. The Rebirth of Matrix Metalloproteinase Inhibitors: Moving Beyond the Dogma - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Metalloprotease inhibitor - Wikipedia [en.wikipedia.org]

- 9. Metalloproteinases and Their Inhibitors: Potential for the Development of New Therapeutics | MDPI [mdpi.com]

- 10. This compound | SIELC Technologies [sielc.com]

- 11. Metalloproteinases and Their Inhibitors: Potential for the Development of New Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Frontiers | Critical signaling pathways in osteoclast differentiation and bone resorption: mechanisms and therapeutic implications for periprosthetic osteolysis [frontiersin.org]

Phenylphosphonic Acid: A Technical Guide for Researchers and Drug Development Professionals

An in-depth exploration of the synthesis, properties, and applications of phenylphosphonic acid and its derivatives in scientific research and pharmaceutical development.

This compound, an organophosphorus compound featuring a phenyl group directly bonded to a phosphorus atom, serves as a versatile building block and a molecule of significant interest in medicinal chemistry, materials science, and analytical chemistry. Its unique chemical properties, arising from the stable carbon-phosphorus bond and the acidic phosphonic acid moiety, have positioned it and its derivatives as crucial components in the development of novel therapeutic agents and advanced materials. This technical guide provides a comprehensive overview of this compound, including its fundamental molecular characteristics, detailed synthetic protocols, and its burgeoning applications in the field of drug discovery.

Core Molecular and Physical Properties

This compound, also known as benzenephosphonic acid, is a white crystalline solid at room temperature.[1] A summary of its key molecular and physical data is presented below.

| Property | Value | Source |

| Molecular Formula | C₆H₇O₃P | [2][3][4] |

| Linear Formula | C₆H₅P(O)(OH)₂ | |

| Molecular Weight | 158.09 g/mol | [2][3][4] |

| CAS Number | 1571-33-1 | [3] |

| Melting Point | 162-164 °C | |

| Appearance | White crystalline solid | [1] |

Synthesis of this compound: Experimental Protocols

Several methods for the synthesis of this compound have been reported. Below are detailed experimental protocols for two common synthetic routes.

Oxidation of Phenylphosphinic Acid

A prevalent method for the preparation of this compound involves the oxidation of phenylphosphinic acid.

Procedure:

-

10.0 g (69.7 mmol) of phenylphosphinic acid is melted in a round-bottom flask equipped with a thermometer.

-

Once the temperature reaches 100 °C, 3.5 mL (54.4 mmol) of concentrated nitric acid is carefully added.

-

After the addition is complete, the reaction mixture is cooled to room temperature, resulting in a yellow solid.

-

The solid is then dissolved in 100 mL of water.

-

The aqueous solution is extracted three times with 50 mL portions of diethyl ether.

-

The combined organic phases are dried over magnesium sulfate (MgSO₄).

-

The solvent is removed under reduced pressure, and the resulting crude product is recrystallized from diethyl ether to yield a colorless solid.[2]

Oxidation of Phenylphosphonous Acid

Another synthetic approach utilizes the oxidation of phenylphosphonous acid with potassium permanganate.

Procedure:

-

A solution of 1 g (0.007 mole) of phenylphosphonous acid in 10 mL of acetone and 10 mL of water is prepared.

-

A solution of 0.281 g (0.007 mole) of sodium hydroxide in 10 mL of water is added to the phenylphosphonous acid solution until a pH of approximately 7 is achieved.

-

A solution of 0.663 g (0.007 mole) of potassium permanganate (KMnO₄) in 10 mL of water is added slowly to the vigorously stirred reaction mixture at 20-25 °C over 5 minutes.

-

The mixture is stirred for an additional 5 minutes at ambient temperature.

-

The reaction is then acidified with concentrated hydrochloric acid to a pH of 1.

-

A saturated sodium bisulfite solution is added to the mixture, which results in the formation of a precipitate.[5]

Analytical Characterization

High-performance liquid chromatography (HPLC) is a common technique for the analysis of this compound. A reverse-phase method can be employed using a mobile phase consisting of acetonitrile, water, and an acid such as phosphoric acid or, for mass spectrometry compatibility, formic acid.

Applications in Drug Development and Biological Research

The phosphonic acid functional group is a key pharmacophore in medicinal chemistry. Its structural analogy to the phosphate group allows phosphonic acid-containing molecules to act as mimics of natural phosphates, enabling them to function as enzyme inhibitors.[6] The carbon-phosphorus bond in phosphonates is significantly more resistant to enzymatic cleavage than the phosphoester bond in phosphates, leading to enhanced stability and making them attractive candidates for drug design.[6]

This compound and its derivatives have been investigated for a range of biological activities. For instance, studies on human osteosarcoma cells have shown that this compound can induce significant changes in gene expression, suggesting an impact on cellular pathways.[7] While the precise signaling pathways are a subject of ongoing research, the general mechanism often involves the inhibition of enzymes that process phosphate-containing substrates.

Caption: General mechanism of enzyme inhibition by phosphonate analogues.

Experimental and Synthetic Workflows

The synthesis and derivatization of this compound are central to its application in research and development. The following diagram illustrates a typical workflow for the synthesis of dialkyl phenylphosphonates, which are common derivatives used in various applications.

Caption: A generalized workflow for the two-step synthesis of dialkyl phenylphosphonates.

Conclusion

This compound is a foundational molecule with significant and expanding applications, particularly in the realm of drug discovery and materials science. Its straightforward synthesis and the stability of its derivatives make it an invaluable tool for researchers. The ability of the phosphonate group to mimic natural phosphates provides a powerful strategy for the design of enzyme inhibitors and other biologically active compounds. As research continues to uncover the nuanced roles of phosphonates in biological systems, the importance of this compound as a parent compound is set to grow, promising new avenues for therapeutic intervention and technological innovation.

References

- 1. tandfonline.com [tandfonline.com]

- 2. rsc.org [rsc.org]

- 3. kar.kent.ac.uk [kar.kent.ac.uk]

- 4. scbt.com [scbt.com]

- 5. prepchem.com [prepchem.com]

- 6. researchgate.net [researchgate.net]

- 7. The Biological Impact of Some Phosphonic and Phosphinic Acid Derivatives on Human Osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]

Solubility Profile of Phenylphosphonic Acid in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of phenylphosphonic acid (PPA) in a range of organic solvents. Understanding the solubility characteristics of PPA is crucial for its application in various fields, including as a flame retardant, a catalyst, and an intermediate in the synthesis of pharmaceuticals and other organic compounds. This document presents quantitative solubility data, details the experimental methodologies for solubility determination, and provides a visual representation of the experimental workflow.

Quantitative Solubility Data

The solubility of this compound exhibits significant variability across different classes of organic solvents and is influenced by temperature. The following tables summarize the mole fraction solubility (x) of PPA in several organic solvents at various temperatures, as determined by the static analytical method.

Table 1: Mole Fraction Solubility (x) of this compound in Various Solvents

| Temperature (K) | n-Propanol | Acetone | Acetonitrile | Ethyl Acetate | Chloroform |

| 288.15 | 0.0989 | 0.0864 | 0.0466 | 0.0275 | 0.0079 |

| 293.15 | 0.1145 | 0.0998 | 0.0549 | 0.0328 | 0.0094 |

| 298.15 | 0.1323 | 0.1152 | 0.0645 | 0.0390 | 0.0112 |

| 303.15 | 0.1526 | 0.1328 | 0.0756 | 0.0462 | 0.0133 |

| 308.15 | 0.1758 | 0.1529 | 0.0884 | 0.0545 | 0.0158 |

| 313.15 | 0.2023 | 0.1760 | 0.1031 | 0.0642 | 0.0187 |

| 318.15 | 0.2327 | 0.2025 | 0.1201 | 0.0755 | 0.0221 |

Data sourced from a study by He et al. (2016).[1]

As the data indicates, the solubility of this compound increases with rising temperature in all tested solvents.[1] At any given temperature, the solubility follows the order: n-propanol > acetone > acetonitrile > ethyl acetate > chloroform.[1] Interestingly, this order does not directly correlate with the polarity of the solvents, suggesting that specific solute-solvent interactions play a more dominant role than polarity alone.[1] The principle of "like dissolves like" offers a partial explanation, where solvents with similar functional groups to PPA, such as the hydroxyl group in n-propanol and the carbonyl group in acetone, exhibit higher solvency.[1]

Experimental Protocols for Solubility Determination

The quantitative data presented in this guide was primarily obtained using the static analytical method, which is a type of isothermal saturation method coupled with gravimetric analysis.[1][2]

Principle of the Isothermal Saturation Method

This method relies on achieving a state of thermodynamic equilibrium between the solid solute and the solvent at a constant temperature.[3] An excess amount of the solid is agitated in the solvent for a sufficient duration to ensure the solution becomes saturated.[3] Once equilibrium is reached, the solid and liquid phases are separated, and the concentration of the solute in the saturated solution is determined.[3]

Detailed Experimental Protocol (Static Analytical Method)

-

Apparatus Setup: A jacketed glass vessel with a working volume of approximately 120 mL is used as the equilibrium cell.[2] A magnetic stirrer is placed inside the vessel to ensure continuous agitation. The temperature of the cell is controlled to within ±0.05 K by circulating water from a thermostat through the jacket.[2] The internal temperature is monitored using a calibrated thermometer.[2]

-

Sample Preparation: An excess amount of this compound is added to a known volume of the selected organic solvent within the equilibrium cell.[2] The cell is then sealed to prevent solvent evaporation.

-

Equilibration: The mixture is continuously stirred at a constant, preset temperature. The system is allowed to equilibrate for a minimum of 4 hours to ensure that the solution is fully saturated.[2]

-

Phase Separation and Sampling: After the equilibration period, stirring is stopped, and the solution is left undisturbed until the excess solid PPA has settled and the supernatant is clear.[2] A sample of the clear supernatant is then carefully withdrawn using a preheated syringe fitted with a PTFE filter (0.2 μm) to prevent any solid particles from being collected.[2]

-

Gravimetric Analysis:

-

A pre-weighed evaporating dish is used to collect the sampled saturated solution.[4]

-

The dish containing the solution is weighed to determine the total mass of the solution.[4]

-

The solvent is then evaporated from the solution by placing the dish in a vacuum drying oven at a temperature of 353.15 K until a constant weight is achieved.[2][4]

-

The dish with the dry solute (PPA) is weighed again.[4]

-

-

Calculation of Solubility: The mole fraction solubility (x) is calculated using the following formula: x = (m₁ / M₁) / [(m₁ / M₁) + (m₂ / M₂)] where:

-

m₁ is the mass of the solute (PPA).

-

M₁ is the molar mass of the solute (PPA).

-

m₂ is the mass of the solvent.

-

M₂ is the molar mass of the solvent.[1]

Each experiment is typically repeated multiple times (e.g., three times), and the average value is reported as the final solubility.[2]

-

Experimental Workflow for Solubility Determination

The following diagram illustrates the key steps in the experimental workflow for determining the solubility of a solid compound like this compound in an organic solvent using the isothermal saturation method.

References

Phenylphosphonic Acid: An In-Depth Technical Guide to its pKa Value in Water

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the acid dissociation constants (pKa) of phenylphosphonic acid in an aqueous environment. Understanding the pKa values is critical for predicting the ionization state of the molecule at a given pH, which in turn influences its solubility, lipophilicity, and interaction with biological targets. This document summarizes the reported pKa values, details the experimental methodologies for their determination, and provides a visual representation of the experimental workflow.

Quantitative Data Summary

This compound is a diprotic acid, characterized by two distinct dissociation constants, pKa1 and pKa2. The reported values in water at 25°C are summarized in the table below.

| Parameter | Value | Temperature (°C) | Reference |

| pKa1 | 1.83 | 25 | [1][2][3][4][5] |

| pKa2 | 7.07 | 25 | [1][2][4][5] |

It is also noted that for aromatic phosphonic acids in general, the first pKa (pKa1) typically ranges from 1.1 to 2.3, and the second pKa (pKa2) ranges from 5.3 to 7.2[6].

Experimental Protocols for pKa Determination

The determination of the pKa values of this compound is primarily achieved through potentiometric titration and UV-Vis spectrophotometry. These methods allow for the precise measurement of the extent of ionization as a function of pH.

Potentiometric Titration

Potentiometric titration is a highly accurate and commonly used method for pKa determination. The procedure involves the gradual addition of a titrant (a strong base, such as NaOH) to a solution of the analyte (this compound) while monitoring the pH using a calibrated electrode.

Detailed Methodology:

-

Preparation of Solutions:

-

Prepare a standard solution of this compound of a known concentration (e.g., 0.01 M) in deionized water.

-

Prepare a standardized solution of a strong base, typically sodium hydroxide (e.g., 0.1 M), free from carbonate.

-

Prepare a solution of a background electrolyte (e.g., 0.1 M KCl) to maintain a constant ionic strength throughout the titration.

-

-

Apparatus Setup:

-

Calibrate a pH meter with at least two standard buffer solutions (e.g., pH 4.01 and 7.01).

-

Place a known volume of the this compound solution into a thermostatted titration vessel.

-

Add the background electrolyte to the analyte solution.

-

Immerse the calibrated pH electrode and a temperature probe into the solution.

-

Use a magnetic stirrer to ensure homogeneity of the solution.

-

-

Titration Procedure:

-

Record the initial pH of the this compound solution.

-

Add small, precise increments of the standardized strong base solution using a burette.

-

After each addition, allow the pH reading to stabilize before recording the pH and the volume of titrant added.

-

Continue the titration past the second equivalence point.

-

-

Data Analysis:

-

Plot the measured pH values against the volume of titrant added to obtain a titration curve.

-

The pKa values correspond to the pH at the half-equivalence points. The first half-equivalence point gives pKa1, and the point halfway between the first and second equivalence points gives pKa2.

-

Alternatively, the equivalence points can be determined from the first or second derivative of the titration curve.

-

UV-Vis Spectrophotometry

UV-Vis spectrophotometry is another powerful technique for pKa determination, particularly suitable for compounds that exhibit a change in their UV-Vis absorbance spectrum upon ionization.

Detailed Methodology:

-

Preparation of Solutions:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., water or methanol).

-

Prepare a series of buffer solutions with known pH values spanning the expected pKa ranges of this compound.

-

-

Spectral Measurements:

-

Record the UV-Vis absorbance spectrum of the fully protonated form of this compound in a highly acidic solution (e.g., pH < 0).

-

Record the UV-Vis absorbance spectrum of the fully deprotonated form in a highly basic solution (e.g., pH > 9).

-

Prepare a series of solutions by adding a small, constant amount of the this compound stock solution to each of the buffer solutions.

-

Record the UV-Vis absorbance spectrum for each of these solutions.

-

-

Data Analysis:

-

Identify the wavelength(s) where the absorbance difference between the protonated and deprotonated species is maximal.

-

Plot the absorbance at this wavelength against the pH of the buffer solutions.

-

The resulting data will form a sigmoidal curve. The inflection point(s) of this curve correspond to the pKa value(s).

-

Alternatively, the pKa can be calculated using the following equation for each pH: pKa = pH + log((A - A_B) / (A_A - A)) where A is the absorbance at a given pH, A_A is the absorbance of the fully protonated species, and A_B is the absorbance of the fully deprotonated species.

-

Visualizations

This compound Dissociation Pathway

References

- 1. Protolysis and Complex Formation of Organophosphorus Compounds—Characterization by NMR-Controlled Titrations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Determination of the pKa of Multiprotic, Weak Acids by Analyzing Potentiometric Acid-Base Titration Data with Difference Plots | Semantic Scholar [semanticscholar.org]

- 3. researchgate.net [researchgate.net]

- 4. pligon.scribnotes.com [pligon.scribnotes.com]

- 5. Virtual Labs [mas-iiith.vlabs.ac.in]

- 6. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

Phenylphosphonic Acid: A Technical Guide to Commercial Sources and Purity

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the commercial sources, purity levels, and analytical methodologies for phenylphosphonic acid (PPA). This crucial intermediate finds wide application in organic synthesis, materials science, and the pharmaceutical industry. Understanding its commercial landscape and purity is paramount for successful research and development.

Commercial Availability and Purity

This compound is readily available from a variety of chemical suppliers, catering to different scales of research and production. The purity of commercially available PPA typically ranges from 98% to over 99.5%. High-purity grades are essential for applications in drug development and other sensitive research areas where impurities could lead to undesirable side reactions or affect biological activity.

Several major chemical suppliers offer this compound. Below is a summary of prominent suppliers and their typically advertised purities. It is important to note that purity can vary between batches, and it is always recommended to consult the lot-specific Certificate of Analysis (CoA).

| Supplier | Typical Purity |

| Sigma-Aldrich (Merck) | ≥98% |

| Thermo Fisher Scientific (Alfa Aesar) | 98%, 99.60% (lot-specific)[1] |

| TCI (Tokyo Chemical Industry) | >98.0% |

| Strem Chemicals | 98% |

| Santa Cruz Biotechnology | Inquire for lot-specific data[2] |

| Clearsynth | Inquire for CoA[3] |

A specific example from a Certificate of Analysis for a batch from Alfa Aesar (Thermo Fisher Scientific) showed an assay of 99.60% by HPLC, with a chloride content of 0.0018% and a water content of 0.07%[1].

Synthesis and Potential Impurities

Understanding the synthesis of this compound is key to anticipating potential impurities. Common synthetic routes include the hydrolysis of phenylphosphonic dichloride and the oxidation of phenylphosphinic acid[4][5].

A general workflow for the synthesis and purification of this compound is outlined below.

Potential impurities that may be present in commercial this compound include:

-

Starting materials: Unreacted phenylphosphonic dichloride or phenylphosphinic acid.

-

Byproducts of synthesis: Benzene, hydrochloric acid, and other organophosphorus compounds.

-

Solvents: Residual solvents from the reaction and purification steps.

-

Water: this compound is hygroscopic and can absorb moisture from the atmosphere.

-

Inorganic salts: Chlorides and other salts.

Analytical Methods for Purity Assessment

A combination of analytical techniques is employed to determine the purity of this compound and to quantify any impurities.

The following diagram illustrates a typical analytical workflow for the quality control of this compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is a primary method for determining the purity of this compound and for separating and quantifying organic impurities. A reverse-phase method is typically employed.

Experimental Protocol (General):

-

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate buffer, pH 2.5) and an organic modifier (e.g., acetonitrile or methanol). A simple mobile phase can consist of acetonitrile, water, and phosphoric acid[6].

-

Flow Rate: Typically 1.0 mL/min.

-

Detection: UV detection at a suitable wavelength (e.g., 210 nm or 254 nm).

-

Sample Preparation: A known concentration of this compound is dissolved in the mobile phase or a suitable solvent.

-

Quantification: The purity is determined by comparing the peak area of the main component to the total area of all peaks (area percent method) or by using a certified reference standard.

Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR is a powerful technique for the accurate determination of purity without the need for a specific reference standard of the analyte. Both ¹H and ³¹P NMR can be utilized.

Experimental Protocol (¹H qNMR - General):

-

Instrument: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Internal Standard: A certified reference material with a known purity and a signal that does not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone).

-

Sample Preparation: Accurately weigh the this compound sample and the internal standard into an NMR tube. Dissolve the solids in a known volume of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).

-

Acquisition Parameters: Use a 90° pulse and a sufficiently long relaxation delay (D1) to ensure full relaxation of all relevant nuclei (typically 5 times the longest T₁).

-

Data Processing: Process the spectrum with appropriate phasing and baseline correction.

-

Calculation: The purity of the this compound is calculated by comparing the integral of a specific proton signal of the analyte to the integral of a known proton signal of the internal standard, taking into account their respective molecular weights and the number of protons contributing to each signal.

Acid-Base Titration

As a diprotic acid, this compound can be assayed by acid-base titration.

Experimental Protocol (General):

-

Titrant: A standardized solution of a strong base, typically sodium hydroxide (e.g., 0.1 M NaOH).

-

Indicator: A suitable pH indicator or a potentiometric endpoint detection system.

-

Procedure:

-

Accurately weigh a sample of this compound and dissolve it in deionized water.

-

Titrate the solution with the standardized sodium hydroxide solution.

-

The endpoint is detected either by a color change of the indicator or by the inflection point in the potentiometric titration curve. Two equivalence points may be observed.

-

-

Calculation: The purity is calculated based on the volume of titrant consumed, its concentration, the stoichiometry of the reaction, and the weight of the sample.

Karl Fischer Titration

Karl Fischer titration is the standard method for determining the water content in a sample.

Experimental Protocol (General):

-

Apparatus: An automated Karl Fischer titrator (volumetric or coulometric). The coulometric method is suitable for very low water content.

-

Reagents: Karl Fischer reagents (e.g., a one-component or two-component system).

-

Procedure:

-

The titration vessel is conditioned to be anhydrous.

-

A known weight of the this compound sample is introduced into the vessel.

-

The sample is titrated with the Karl Fischer reagent until all the water has reacted.

-

-

Calculation: The instrument automatically calculates the water content, typically expressed as a percentage.

Conclusion

For researchers, scientists, and drug development professionals, a thorough understanding of the commercial sources and purity of this compound is critical. The choice of supplier and the required purity grade will depend on the specific application. The analytical methods outlined in this guide provide a framework for the quality assessment of this important chemical. It is always advisable to consult the supplier's Certificate of Analysis for lot-specific data and to perform in-house testing to verify the purity and suitability of the material for its intended use.

References

Health and safety data for phenylphosphonic acid

An In-depth Technical Guide: Health and Safety Data for Phenylphosphonic Acid

This technical guide provides a comprehensive overview of the health and safety data for this compound (CAS No: 1571-33-1). The information is intended for researchers, scientists, and professionals in drug development and chemical safety. This document summarizes key physico-chemical properties, toxicological data, and standardized experimental protocols.

Chemical and Physical Properties

This compound presents as a white to off-white crystalline powder or colorless leaf-like crystals.[1][2][3] It is soluble in water, alcohol, ether, and acetone, but insoluble in benzene and carbon tetrachloride.[1][4]

| Property | Value | Source(s) |

| Molecular Formula | C₆H₇O₃P | [1][2] |

| Molar Mass | 158.09 g/mol | [5] |

| Melting Point | 162-164 °C | [1][3][4] |

| Boiling Point | 241-243 °C | [1][3][4] |

| Density | 1.412 g/mL at 25 °C | [1][3][4] |

| Water Solubility | 40.4 g/100 mL at 25 °C | [1] |

| Flash Point | >110 °C (>230 °F) | [1] |

| log Pow (Octanol/Water Partition Coefficient) | 0.086 | [2] |

| Appearance | White to off-white crystalline powder / Colorless leaf-like crystals | [1][2][3] |

Toxicological Data

This compound is classified as harmful if swallowed and causes severe skin burns and eye damage.[5][6][7] It is also irritating to the respiratory system.[1][8]

| Endpoint | Test Type | Species | Route | Result | GHS Classification | Source(s) |

| Acute Toxicity | LD₅₀ | Rat | Oral | 2000 mg/kg | Category 4 (Harmful if swallowed) | [9] |

| Acute Toxicity | LD₅₀ | Mouse | Intraperitoneal | 110 mg/kg | Not Classified | [9] |

| Skin Corrosion/Irritation | Not specified | Not specified | Dermal | Causes severe skin burns and irritation | Category 1C / 2 | [2][5][8] |

| Eye Damage/Irritation | Not specified | Not specified | Ocular | Causes serious eye damage | Category 1 | [2][5][8] |

| Respiratory Irritation | Not specified | Not specified | Inhalation | May cause respiratory irritation | STOT SE 3 | [2][6][8] |

| Carcinogenicity | Not specified | Not specified | Not specified | No data available; not listed as a carcinogen | Not Classified | [2] |

| Mutagenicity | Not specified | Not specified | Not specified | No data available | Not Classified |

Ecotoxicological Data

Ecotoxicity data for this compound is limited. Most safety data sheets report that no data is available for toxicity to fish, daphnia, or algae.[10] However, its water solubility suggests it is likely to be mobile in the environment.[8] Based on available information, persistence is unlikely.[2][8]

| Endpoint | Species | Result | Source(s) |

| Toxicity to fish | Not specified | No data available | [10] |

| Toxicity to daphnia and other aquatic invertebrates | Not specified | No data available | [10] |

| Toxicity to algae | Not specified | No data available | [10] |

| Persistence and Degradability | Not applicable | Persistence is unlikely based on water solubility | [2][8] |

| Bioaccumulative Potential | Not applicable | Bioaccumulation is unlikely | [2] |

Experimental Protocols

While the specific historical studies detailing toxicological endpoints are not fully described in the available literature, the methodologies likely followed standardized guidelines, such as those established by the Organisation for Economic Co-operation and Development (OECD).

Acute Oral Toxicity (Representative Protocol: OECD 423)

The acute oral toxicity value (LD₅₀) of 2000 mg/kg in rats was likely determined using a method similar to the OECD Guideline 423 (Acute Oral Toxicity – Acute Toxic Class Method).

-

Objective : To determine the oral dose of a substance that causes mortality in 50% of a test group of animals (LD₅₀).

-

Test Animals : Healthy, young adult rats (e.g., Sprague-Dawley strain), typically 8-12 weeks old, are used. Animals are fasted prior to dosing.

-

Procedure : A stepwise procedure is used where a group of three animals of a single sex is dosed at one of the defined levels (e.g., 300, 2000, 5000 mg/kg). The substance is administered orally via gavage.

-

Observation : Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes for at least 14 days.

-

Endpoint : The LD₅₀ is determined based on the number of mortalities at specific dose levels. The result of 2000 mg/kg places this compound in GHS Category 4.

Skin Corrosion/Irritation (Representative Protocol: OECD 404)

The classification as causing severe skin burns and irritation suggests results consistent with those from a protocol like OECD Guideline 404.

-

Objective : To assess the potential of a substance to cause irreversible (corrosion) or reversible (irritation) skin damage.

-

Test Animals : Typically, a single healthy young adult albino rabbit is used for an initial test.

-

Procedure : A small amount (0.5 g) of the test substance is applied to a patch of shaved skin (approx. 6 cm²). The patch is covered with a gauze dressing for a specified exposure period, typically 4 hours.

-

Observation : After the patch is removed, the skin is evaluated for signs of erythema (redness) and edema (swelling) at graded intervals (e.g., 1, 24, 48, and 72 hours).

-

Endpoint : The severity and reversibility of the skin reactions are scored. Corrosive substances cause irreversible tissue destruction, while irritants cause reversible inflammatory changes.

Serious Eye Damage/Irritation (Representative Protocol: OECD 405)

The classification for serious eye damage is based on protocols similar to OECD Guideline 405.

-

Objective : To determine the potential of a substance to produce irritation or damage to the eye.

-

Test Animals : Healthy young adult albino rabbits with no pre-existing eye defects are used.

-

Procedure : A small, measured amount of the test substance is instilled into the conjunctival sac of one eye of the animal. The other eye remains untreated and serves as a control.

-

Observation : The eyes are examined for effects on the cornea, iris, and conjunctiva at specific intervals after instillation (e.g., 1, 24, 48, and 72 hours).

-

Endpoint : The severity of ocular lesions is scored. Substances causing irreversible tissue damage or significant, persistent inflammatory responses are classified as causing serious eye damage (Category 1).

Visualizations

The following diagrams illustrate a typical experimental workflow for toxicity testing and the logic for GHS hazard classification based on the observed effects of this compound.

Caption: GHS hazard classification pathway for this compound.

Caption: Experimental workflow for an acute oral toxicity study.

References

- 1. chembk.com [chembk.com]

- 2. WERCS Studio - Application Error [assets.thermofisher.com]

- 3. This compound | 1571-33-1 [chemicalbook.com]

- 4. Page loading... [wap.guidechem.com]

- 5. This compound | C6H7O3P | CID 15295 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. static.cymitquimica.com [static.cymitquimica.com]

- 7. This compound 98 1571-33-1 [sigmaaldrich.com]

- 8. fishersci.com [fishersci.com]

- 9. CAS No.1571-33-1,this compound Suppliers,MSDS download [lookchem.com]

- 10. echemi.com [echemi.com]

Early applications of phenylphosphonic acid in chemistry

An In-depth Technical Guide to the Early Applications of Phenylphosphonic Acid in Chemistry

Introduction

This compound (PPA), with the chemical formula C₆H₅P(O)(OH)₂, is an organophosphorus compound featuring a phenyl group directly bonded to a phosphorus atom. This structure imparts unique chemical properties, including acidity, the ability to form stable complexes with metal ions, and thermal stability.[1][2] Early investigations into its chemistry revealed a range of applications stemming from these core characteristics. Initially synthesized via methods like the hydrolysis of benzene phosphono dichloride, its utility was quickly recognized in diverse fields.[1][3] This guide provides a technical overview of the foundational applications of this compound, focusing on its roles in corrosion inhibition, polymer chemistry, and organic synthesis, complete with experimental data and protocols.

Corrosion Inhibition

One of the most significant early applications of this compound was as a corrosion inhibitor, particularly for mild and carbon steel in aqueous environments.[4] Its effectiveness is greatly enhanced when used in synergistic combination with metal cations, most notably Zinc (Zn²⁺).[4][5] The mechanism involves the formation of a protective film on the metal surface, which adsorbs onto the metal and prevents corrosive reactions.[4][6] The phosphonate group coordinates with the metal surface and metal ions in the solution, while the phenyl group contributes to the hydrophobicity and stability of the protective layer.

Data Presentation: Efficacy of PPA in Corrosion Inhibition

The following table summarizes quantitative data from early studies on the synergistic corrosion inhibition effects of this compound (PPA) and Zinc ions (Zn²⁺) on steel.

| Inhibitor System | Concentration (ppm) | Metal | Environment | Inhibition Efficiency (%) | Reference |

| Sodium Salt of PPA + Zn²⁺ | 300 (PPA) + 50 (Zn²⁺) | Mild Steel | Neutral aqueous, 60 ppm Cl⁻ | 95 | [5] |

| PPA + Zn²⁺ + Polyacrylamide | Not specified | Mild Steel | Neutral aqueous | Mixed inhibitor action | [4] |

| ATMP + Zn²⁺ (for comparison) | 200 (ATMP) + 50 (Zn²⁺) | Mild Steel | Aqueous, 60 ppm Cl⁻ | 98 | [7] |

Note: ATMP (Aminotrimethylene phosphonic acid) is another phosphonate inhibitor shown for comparison.

Experimental Protocol: Weight-Loss Method for Corrosion Inhibition

This protocol describes a typical gravimetric method used in early studies to evaluate the efficiency of corrosion inhibitors.

Objective: To determine the corrosion inhibition efficiency of a this compound formulation on mild steel.

Materials:

-

Mild steel coupons of known dimensions and composition.

-

Aqueous solution containing a known concentration of corrosive ions (e.g., 60 ppm Cl⁻).

-

Inhibitor formulation: Sodium salt of this compound and ZnSO₄.

-

Polishing paper, acetone, distilled water.

-

Analytical balance.

Procedure:

-

Coupon Preparation: Mechanically polish the surface of the mild steel coupons, degrease with acetone, wash with distilled water, and dry.

-

Initial Measurement: Accurately weigh the prepared coupons to the nearest 0.1 mg (W₁).

-

Solution Preparation: Prepare two sets of the corrosive aqueous solution. One serves as a blank (control), and the other is dosed with the inhibitor formulation (e.g., 300 ppm PPA + 50 ppm Zn²⁺).[5]

-

Immersion: Immerse the pre-weighed coupons in both the blank and the inhibitor-containing solutions for a specified period (e.g., 24-72 hours) at a constant temperature.

-

Post-Immersion Cleaning: After the immersion period, remove the coupons. Clean them with a suitable cleaning solution to remove corrosion products, wash with distilled water, dry, and re-weigh (W₂).

-

Calculation:

-

Calculate the corrosion rate (CR) in both the blank (CR_blank) and inhibited (CR_inh) solutions using the formula: CR = (W₁ - W₂) / (Area * Time).

-

Calculate the Inhibition Efficiency (IE) using the formula: IE (%) = [(CR_blank - CR_inh) / CR_blank] * 100.

-

Workflow Visualization: Corrosion Inhibition Testing

Caption: Experimental workflow for evaluating corrosion inhibitor efficiency.

Applications in Polymer Chemistry and Materials Science

This compound and its derivatives were identified early on as valuable additives and intermediates in polymer science.[3]

-

Flame Retardants: One of its key uses is as a flame retardant additive in resins like unsaturated polyesters and polyurethanes.[3] The phosphorus content contributes to char formation upon combustion, which acts as an insulating barrier and suppresses the fire.

-

Polymerization Catalyst/Modifier: It can act as a catalyst for esterification reactions between carboxylic acids and alcohols and can be added to nylon to enhance polymerization.[3]

-

Precursor to Hybrid Materials: PPA reacts with zirconium salts to form layered phenylphosphonate-zirconium materials. These organic-inorganic hybrids possess the stability of an inorganic framework with the functional flexibility of organic groups, making them useful in materials science.[3]

Logical Relationship: PPA Properties to Applications

Caption: Relationship between PPA's chemical properties and its applications.

Organic Synthesis and Catalysis

This compound serves both as a precursor for other organophosphorus compounds and as a catalyst in its own right.

-

Intermediate: It is a key intermediate for producing various derivatives, including pesticides, antifouling paint agents, and light/heat stabilizers.[1][3][8]

-

Catalyst: PPA has been found to be an efficient and reusable heterogeneous catalyst for multi-component reactions, such as the phospha-Mannich (Kabachnik–Fields) reaction, which is crucial for synthesizing α-aminophosphonates—compounds with significant potential biological activity.[9]

Experimental Protocol: Synthesis of this compound

This protocol is based on the oxidation of phenylphosphinic acid, a common laboratory-scale synthesis.[10]

Objective: To synthesize this compound via the oxidation of phenylphosphinic acid.

Materials:

-

Phenylphosphinic acid

-

Concentrated nitric acid (HNO₃)

-

Diethylether

-

Magnesium sulfate (MgSO₄)

-

Round-bottom flask, thermometer, separatory funnel, rotary evaporator.

Procedure:

-

Reaction Setup: In a round-bottom flask, melt 10.0 g of phenylphosphinic acid.

-

Oxidation: Once the temperature reaches 100 °C, carefully add 3.5 mL of concentrated nitric acid. An exothermic reaction will occur.

-

Cooling and Quenching: After the reaction subsides, allow the mixture to cool to room temperature. The resulting yellow solid is then poured into 100 mL of water.

-

Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with three 50 mL portions of diethylether.

-

Drying and Isolation: Combine the organic extracts and dry them over anhydrous MgSO₄.

-

Purification: Filter off the drying agent and remove the diethylether using a rotary evaporator. The crude product can be further purified by recrystallization from diethylether to yield a colorless solid.

Reaction Visualization: Synthesis of this compound

Caption: Oxidation of phenylphosphinic acid to this compound.

Conclusion

From its early discovery, this compound demonstrated remarkable versatility. Its foundational applications as a corrosion inhibitor, a flame retardant, and a synthetic intermediate laid the groundwork for the development of more complex organophosphorus chemistry. The principles observed in these early studies—such as its synergistic action with metal ions and its ability to form stable protective films and participate in polymerization—continue to be relevant in modern materials science, drug development, and industrial chemistry. The detailed protocols and data from this era provide valuable insights for contemporary researchers exploring the vast potential of phosphonic acids.

References

- 1. Page loading... [guidechem.com]

- 2. CAS 1571-33-1: this compound | CymitQuimica [cymitquimica.com]

- 3. Page loading... [wap.guidechem.com]

- 4. asianpubs.org [asianpubs.org]

- 5. scilit.com [scilit.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. chembk.com [chembk.com]

- 9. mdpi.com [mdpi.com]

- 10. rsc.org [rsc.org]

Methodological & Application

Application Notes and Protocols: Phenylphosphonic Acid in Esterification Reactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenylphosphonic acid (PPA) is a versatile organophosphorus compound that plays a significant role in various chemical transformations. While it possesses acidic protons and could theoretically function as a Brønsted acid catalyst, its primary and well-documented role in esterification reactions is that of a reactant. This document provides detailed application notes and protocols for the esterification of this compound to synthesize valuable phenylphosphonate mono- and diesters. These products are important intermediates in organic synthesis and have applications in medicinal chemistry and materials science.

The protocols detailed below focus on two principal methods for the esterification of this compound: microwave-assisted direct esterification and alkylating esterification.[1]

I. Microwave-Assisted Direct Esterification of this compound

Microwave-assisted synthesis offers a significant advantage over conventional heating methods, often leading to shorter reaction times, higher yields, and cleaner reactions.[1][2] In the context of this compound esterification, microwave irradiation facilitates the reaction with alcohols, particularly in the presence of an ionic liquid catalyst, to selectively produce monoesters.

A. Key Applications

-

Synthesis of Phenylphosphonate Monoesters: This method is highly efficient for the selective synthesis of mono-alkoxy phenylphosphonic acids.

-

Intermediate Synthesis: The resulting monoesters can be valuable intermediates for the synthesis of more complex molecules, including dissymmetric phosphonates.

B. Quantitative Data Summary

The following table summarizes the reaction conditions and yields for the microwave-assisted direct esterification of this compound with various alcohols.

| Alcohol | Catalyst | Temperature (°C) | Time (min) | Conversion (%) | Monoester Yield (%) | Diester Yield (%) |

| Ethanol | [bmim][BF4] | 180 | 45 | 100 | 82 | 18 |

| n-Butanol | [bmim][BF4] | 180 | 45 | 100 | 90 | 10 |

| n-Octanol | [bmim][BF4] | 180 | 60 | 95 | 85 | 10 |

| Ethanol | None | 200 | 120 | 30 | 28 | 2 |

Data compiled from multiple sources.[1][2]

C. Experimental Protocol

General Procedure for Microwave-Assisted Direct Monoesterification of this compound: [1]

-

To a microwave process vial, add this compound (1.0 eq.), the desired alcohol (15 eq.), and [bmim][BF4] (0.1 eq.).

-

Seal the vial with a septum cap.

-

Place the vial in the cavity of a microwave reactor.

-

Set the reaction temperature to 180°C and the irradiation time to 45-60 minutes, with magnetic stirring.

-

Monitor the reaction progress using ³¹P NMR spectroscopy.

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

Remove the excess alcohol under reduced pressure.

-

Purify the residue by column chromatography on silica gel to afford the pure phenylphosphonate monoester.

D. Logical Workflow

Caption: Workflow for Microwave-Assisted Monoesterification.

II. Alkylating Esterification of Phenylphosphonate Monoesters

For the synthesis of phenylphosphonate diesters, particularly dissymmetric ones, a two-step approach is often most effective. The first step involves the monoesterification as described above. The second step is an alkylating esterification of the resulting monoester. This method avoids the formation of symmetric diesters as byproducts.[1]

A. Key Applications

-

Synthesis of Symmetric and Dissymmetric Phenylphosphonate Diesters: This protocol allows for the controlled synthesis of diesters with two identical or two different alkyl groups.

-

Fine Chemical Synthesis: The resulting diesters are valuable fine chemicals and building blocks in organic synthesis.

B. Quantitative Data Summary

The following table summarizes the reaction conditions and yields for the alkylating esterification of phenylphosphonate monoesters.

| Monoester | Alkyl Halide | Base | Temperature (°C) | Time (h) | Diester Yield (%) |

| Monobutyl Phenylphosphonate | Ethyl Iodide | Triethylamine | 85 | 0.5 | 71 |

| Monobutyl Phenylphosphonate | Propyl Bromide | Triethylamine | 85 | 0.5 | 68 |

| Monoethyl Phenylphosphonate | Butyl Bromide | Triethylamine | 85 | 0.5 | 72 |

| Monobutyl Phenylphosphonate | Butyl Bromide | K₂CO₃/TEBAC | 85 | 1.0 | 58 |

Data compiled from multiple sources.[1][3]

C. Experimental Protocol

General Procedure for Alkylating Esterification of Phenylphosphonate Monoesters: [1][3]

-

In a reaction vial, dissolve the phenylphosphonate monoester (1.0 eq.) and the corresponding alkyl halide (1.0 eq.) in a suitable solvent (e.g., acetonitrile) or run the reaction neat.

-

Add triethylamine (1.1 eq.) as a base.

-

Seal the vial and heat the mixture to 85°C with stirring for 0.5-1 hour. Microwave irradiation can also be utilized to accelerate the reaction.

-

Monitor the reaction by TLC or ³¹P NMR spectroscopy.

-

After completion, cool the reaction mixture to room temperature.

-